molecular formula C11H22O2S B586008 11-Mercaptoundecanoic Acid-d20 CAS No. 170942-42-4

11-Mercaptoundecanoic Acid-d20

Cat. No.: B586008
CAS No.: 170942-42-4
M. Wt: 238.477
InChI Key: GWOLZNVIRIHJHB-KHKAULECSA-N
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Description

11-Mercaptoundecanoic Acid-d20 is a deuterated version of 11-Mercaptoundecanoic Acid, which is an organic compound with the molecular formula C11H22O2S. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) at opposite ends of an eleven-carbon alkane chain. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanoic Acid-d20 can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-Mercaptoundecanoic Acid. The deuterated version can be prepared by using deuterated reagents in the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The process may include steps such as:

  • Bromination of undecanoic acid to form 11-bromoundecanoic acid.
  • Reaction with thiourea to introduce the thiol group.
  • Hydrolysis to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 11-Mercaptoundecanoic Acid-d20 undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

  • **Reduction

Properties

CAS No.

170942-42-4

Molecular Formula

C11H22O2S

Molecular Weight

238.477

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid

InChI

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2

InChI Key

GWOLZNVIRIHJHB-KHKAULECSA-N

SMILES

C(CCCCCS)CCCCC(=O)O

Synonyms

11-Mercaptoundecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-d20 _x000B_Acid;  11-Thioundecanoic Acid-d20;  ω-Mercaptoundecanoic Acid-d20; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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